molecular formula C28H37ClN4O B1669190 Clocapramine CAS No. 47739-98-0

Clocapramine

Número de catálogo: B1669190
Número CAS: 47739-98-0
Peso molecular: 481.1 g/mol
Clave InChI: QAZKXHSIKKNOHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clocapramina, también conocida como 3-clorocarpipramina, es un antipsicótico atípico que pertenece a la clase de los iminostilbenos. Fue introducido en Japón en 1974 por Yoshitomi para el tratamiento de la esquizofrenia. Además de su uso principal en el tratamiento de la psicosis, la clocapramina también se ha utilizado para aumentar los antidepresivos en el tratamiento de la ansiedad y el pánico .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de clocapramina implica la reacción de 3-cloro-10,11-dihidro-5H-dibenz[b,f]azepina con 1-(3-cloropropil)-4-piperidin-1-ilpiperidina-4-carboxamida. La reacción típicamente requiere un solvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3) en condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de clocapramina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para asegurar la pureza y la eficacia del producto final. El uso de sistemas automatizados y cromatografía líquida de alta eficacia (HPLC) es común en la producción industrial de clocapramina .

Análisis De Reacciones Químicas

Tipos de Reacciones: Clocapramina experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Schizophrenia Treatment

Clocapramine has been primarily used in the treatment of schizophrenia. Clinical trials have compared its efficacy against other antipsychotics such as haloperidol and timiperone. In these studies, this compound demonstrated comparable efficacy to haloperidol but with a lower incidence of extrapyramidal symptoms, which are common side effects associated with typical antipsychotics .

Clinical Trial Findings

  • This compound vs. Haloperidol : A crossover study indicated no significant difference in overall efficacy between this compound and haloperidol; however, this compound showed a tendency to be superior in alleviating symptoms like motor retardation and thought disorder while producing fewer side effects .
  • This compound vs. Timiperone : In another study, this compound was less effective than timiperone for both positive and negative symptoms of schizophrenia but had a more favorable side effect profile .

Augmentation in Depression and Anxiety Disorders

This compound has also been explored as an augmentative treatment for major depressive disorder and anxiety disorders. Its ability to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) like paroxetine has been documented, indicating its utility beyond traditional antipsychotic applications .

Case Study Insights

A notable case involved the use of this compound in a patient with treatment-resistant depression who experienced significant symptom relief when combined with an SSRI. This highlights this compound's potential role in complex psychiatric cases where standard treatments fail .

Side Effects

While this compound is generally well-tolerated, it is associated with several side effects:

  • Extrapyramidal symptoms (though less than typical antipsychotics)
  • Dyskinesia
  • Insomnia
  • Constipation
  • Nausea .

Comparative Efficacy Table

Drug ComparisonEfficacySide EffectsNotes
This compound vs. HaloperidolComparableFewer extrapyramidal symptomsTends to alleviate motor retardation better
This compound vs. TimiperoneInferiorMore side effectsLess effective on both positive and negative symptoms
This compound + ParoxetineEnhanced efficacySimilar side effectsEffective in treatment-resistant cases

Mecanismo De Acción

Clocapramina actúa como un antagonista de los receptores de dopamina D2, serotonina 5-HT2A, alfa-1 adrenérgico y alfa-2 adrenérgico. No inhibe la recaptación de serotonina o noradrenalina. La afinidad de clocapramina por el receptor 5-HT2A es mayor que la del receptor D2, lo que contribuye a su perfil antipsicótico atípico. El compuesto también muestra afinidad por el receptor sigma-1 (SIGMAR1), que puede desempeñar un papel en sus efectos terapéuticos .

Compuestos Similares:

Comparación: Clocapramina es única en su mayor afinidad por el receptor 5-HT2A en comparación con el receptor D2, lo que da como resultado una menor propensión a inducir síntomas extrapiramidales. Esto la distingue de los antipsicóticos típicos como el penfluridol. En comparación con otros antipsicóticos atípicos como la mosapramina, la clocapramina tiene un perfil de unión a receptores y efectos terapéuticos distintos .

Comparación Con Compuestos Similares

Comparison: Clocapramine is unique in its higher affinity for the 5-HT2A receptor compared to the D2 receptor, which results in a lower propensity for inducing extrapyramidal symptoms. This distinguishes it from typical antipsychotics like penfluridol. Compared to other atypical antipsychotics like mosapramine, this compound has a distinct receptor binding profile and therapeutic effects .

Actividad Biológica

Clocapramine, an atypical antipsychotic introduced in Japan in 1974, is primarily indicated for the treatment of schizophrenia. Its pharmacological profile distinguishes it from other antipsychotics, particularly due to its receptor binding characteristics and clinical efficacy. This article delves into the biological activity of this compound, including its mechanisms of action, comparative efficacy in clinical trials, and associated side effects.

This compound exhibits a unique receptor affinity profile:

  • Dopamine Receptors : this compound acts as an antagonist at dopamine D2 receptors, which is a common target for antipsychotic medications. However, it has been noted that its antidopaminergic activity is more potent than that of carpipramine but does not exhibit the same imipramine-like actions .
  • Serotonin Receptors : It shows a greater affinity for the serotonin 5-HT2A receptor compared to D2 receptors, which contributes to its atypical classification and lower propensity for inducing extrapyramidal symptoms .
  • Adrenergic Receptors : this compound also antagonizes α1-adrenergic and α2-adrenergic receptors, which may play a role in its therapeutic effects and side effect profile .

Comparative Studies

Several studies have evaluated the efficacy of this compound against other antipsychotics:

  • This compound vs. Haloperidol :
    • A crossover study involving 26 chronic schizophrenic patients indicated that this compound had a comparable overall efficacy to haloperidol but showed superior effects on motor retardation and thought disturbances. Moreover, this compound was associated with fewer side effects compared to haloperidol .
  • This compound vs. Timiperone :
    • In a multiclinic double-blind study with 88 patients, this compound demonstrated no significant differences in overall efficacy compared to timiperone. However, timiperone showed superior results in treating delusions and hallucinations while producing fewer side effects such as dyskinesia and insomnia .
  • This compound vs. Sulpiride :
    • This compound exhibited favorable outcomes in managing both positive and negative symptoms compared to sulpiride, though it was noted to produce more side effects overall .

Side Effects

The side effect profile of this compound is generally milder compared to typical antipsychotics:

  • Extrapyramidal Symptoms (EPS) : this compound has a lower incidence of EPS when compared to traditional antipsychotics like haloperidol .
  • Other Side Effects : Commonly reported side effects include sedation, dry mouth, and gastrointestinal disturbances. In some cases, serious adverse events such as suicides have been reported, attributed to multiple drug toxicity rather than this compound alone .

Case Studies

A notable case study highlights the use of this compound in augmenting antidepressants for anxiety disorders. The patient transitioned from chlorpromazine to this compound without experiencing panic attacks afterward, indicating its potential benefit in anxiety management alongside its primary use in schizophrenia .

Summary Table of Comparative Efficacy

Study ComparisonThis compound EfficacySide Effects
This compound vs HaloperidolComparable; superior on motor retardationFewer side effects
This compound vs TimiperoneNo significant difference; inferior on delusionsMore side effects
This compound vs SulpirideFavorable for positive/negative symptomsMore overall side effects

Propiedades

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKXHSIKKNOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate)
Record name Clocapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1057749
Record name Clocapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47739-98-0, 28058-62-0
Record name Clocapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47739-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clocapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOCAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EEL1GB72K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

181-183
Record name Clocapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clocapramine
Reactant of Route 2
Clocapramine
Reactant of Route 3
Clocapramine
Reactant of Route 4
Reactant of Route 4
Clocapramine
Reactant of Route 5
Reactant of Route 5
Clocapramine
Reactant of Route 6
Clocapramine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.